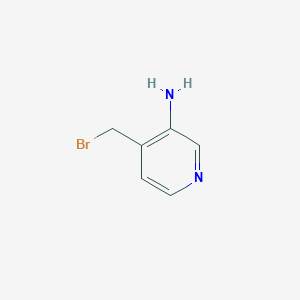

4-(Bromomethyl)pyridin-3-amine

Description

Contextualization of Substituted Pyridines as Key Heterocyclic Building Blocks

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. Its derivatives, known as substituted pyridines, are of paramount importance in numerous scientific and industrial domains. These compounds are integral structural units in many natural products, pharmaceuticals, and agrochemicals. chemscene.com The pyridine ring's electronic properties and its capacity for hydrogen bonding and metal coordination make it a privileged scaffold in drug design.

The synthesis of substituted pyridines has been a long-standing area of research, with classic methods like the Hantzsch pyridine synthesis still in use alongside modern, more efficient protocols. smolecule.com Contemporary organic synthesis has seen the development of numerous strategies for creating highly functionalized pyridines, including metal-free cascade annulations, copper-catalyzed cross-coupling reactions, and formal (3+3) cycloadditions. chemscene.comsmolecule.comsigmaaldrich.com These methods provide access to a wide variety of substitution patterns that are otherwise challenging to achieve. smolecule.com Fully substituted pyridines, for instance, are valuable but synthetically demanding targets, often requiring multi-step procedures. The continuous development of synthetic methodologies underscores the enduring importance of these heterocycles as catalysts, ligands, and crucial intermediates for creating functional materials and biologically active molecules. chemscene.com

Strategic Importance of 4-(Bromomethyl)pyridin-3-amine as a Versatile Synthetic Intermediate

The strategic value of this compound as a synthetic intermediate lies in its bifunctional nature. The molecule possesses two distinct reactive sites: the amino group (-NH2) at the 3-position and the bromomethyl group (-CH2Br) at the 4-position. This duality allows for selective and sequential chemical transformations, making it a powerful tool for molecular construction.

The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities by reaction with various nucleophiles. For instance, analogous compounds like 4-(Bromomethyl)pyridin-2-amine (B13585254) hydrobromide readily react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. smolecule.com This facilitates the straightforward attachment of the pyridyl scaffold to other molecular fragments.

Simultaneously, the amino group on the pyridine ring is nucleophilic and can participate in a different set of reactions, such as acylation, alkylation, or diazotization, allowing for further derivatization. The presence of both an electrophilic center (the benzylic carbon of the bromomethyl group) and a nucleophilic center (the amino group) on the same molecule opens up possibilities for intramolecular reactions to form fused ring systems or for orthogonal functionalization in multi-step syntheses. This versatility makes this compound a highly strategic building block for creating complex, polyfunctional molecules.

Due to its specialized nature as a synthetic intermediate, detailed physicochemical data for this compound is not widely available in public databases. However, data for the closely related compound, 4-(Bromomethyl)pyridine (B1298872) hydrobromide, which shares the key reactive bromomethyl group, is well-documented and provided below for reference.

Table 1: Physicochemical Properties of 4-(Bromomethyl)pyridine hydrobromide

| Property | Value |

|---|---|

| CAS Number | 73870-24-3 |

| Molecular Formula | C₆H₆BrN · HBr |

| Molecular Weight | 252.93 g/mol |

| Melting Point | 189-192 °C sigmaaldrich.com |

| Appearance | White to off-white solid alfa-chemical.com |

| SMILES | BrCc1ccncc1.Br chemscene.com |

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Research Trajectories Pertaining to this compound

The research applications for this compound are primarily projected in the areas of medicinal chemistry and materials science, driven by its utility as a versatile building block.

In medicinal chemistry , this compound serves as a precursor for the synthesis of biologically active molecules. The aminopyridine motif is a common feature in many pharmaceuticals, and the ability to elaborate the structure via the bromomethyl handle is highly advantageous. Research trajectories likely involve using this intermediate to construct novel compounds for screening as potential therapeutic agents. For example, related aminopyridine derivatives have been used to synthesize inhibitors of enzymes like neuronal nitric oxide synthase and as key intermediates in the synthesis of drugs for neglected diseases. google.com The specific substitution pattern of this compound could lead to new ligands that bind with high affinity and selectivity to biological targets such as kinases or G-protein coupled receptors.

In materials science , functionalized pyridines are used in the development of advanced materials. The ability of the pyridine nitrogen to coordinate with metal ions makes it a valuable component in the design of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The dual functionality of this compound allows it to be incorporated into polymer backbones or to serve as a cross-linking agent, potentially leading to materials with unique electronic, optical, or thermal properties. smolecule.com Research in this area could explore its use in creating novel polymers or surface coatings.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Bromomethyl)pyridine hydrobromide |

| 4-(Bromomethyl)pyridin-2-amine hydrobromide |

| Neuronal nitric oxide synthase |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

4-(bromomethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2 |

InChI Key |

KHBAOZABFTXOGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CBr)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl Pyridin 3 Amine

Retrosynthetic Analysis of 4-(Bromomethyl)pyridin-3-amine

A retrosynthetic analysis of the target molecule, this compound (1 ), identifies the most logical and efficient disconnections for its construction. The primary bond for disconnection is the carbon-bromine (C-Br) bond of the bromomethyl moiety. This disconnection falls under the category of a Functional Group Interconversion (FGI).

Primary Disconnection (FGI): Disconnecting the C-Br bond of the target molecule 1 leads directly to the key precursor, 4-methylpyridin-3-amine (2 ). This transformation is a forward-sense benzylic-type halogenation, a well-established reaction in organic synthesis. This pathway is highly favored due to the commercial availability and stability of the precursor 2 .

Figure 1: Primary retrosynthetic disconnection for this compound (1 ) via Functional Group Interconversion (FGI) to its precursor, 4-methylpyridin-3-amine (2 ).

Alternative, though less common, disconnections could involve the C-N bond or the ring-C4 bond. However, these routes typically involve more complex, multi-step sequences with potential regioselectivity issues and are therefore less synthetically attractive than the FGI approach. The analysis overwhelmingly points toward 4-methylpyridin-3-amine as the most strategic starting material.

Precursor-Based Synthesis Routes

Building upon the retrosynthetic analysis, the synthesis of this compound is most practically achieved from readily available pyridine (B92270) precursors.

Synthesizing the target molecule starting from pyridin-3-amine requires the introduction of a methyl group at the C4 position. This approach is challenging due to the directing effects of the amine group and the inherent low reactivity of the pyridine ring towards electrophilic substitution.

The amino group at C3 strongly directs incoming electrophiles to the C2 and C6 positions. Furthermore, classical Friedel-Crafts alkylation reactions are generally ineffective on pyridine rings, as the Lewis acid catalyst coordinates with the basic ring nitrogen, leading to severe deactivation of the entire aromatic system.

A potential, albeit multi-step, pathway could involve:

Protection: The amine group of pyridin-3-amine is protected (e.g., as an acetamide) to prevent side reactions.

Activation/Functionalization: The C4 position is functionalized, for example, via a halogenation-metalation sequence.

Methylation: The C4-metal species is quenched with a methylating agent like methyl iodide.

Deprotection: The protecting group on the amine is removed.

Bromination: The newly installed methyl group is brominated as described in subsequent sections.

The most direct and widely employed synthesis of this compound (1 ) begins with 4-methylpyridin-3-amine (2 ). The key transformation is the selective bromination of the methyl group at the C4 position. This reaction is typically achieved under free-radical conditions.

A significant challenge in this synthesis is the potential for the nucleophilic amine to react with the brominating agent or the electrophilic product. To circumvent this, the amine group is often protonated in situ by adding a strong acid (e.g., HBr) prior to the reaction. The resulting pyridinium (B92312) salt is deactivated towards ring bromination and the protonated amine is protected from side reactions, allowing the radical bromination to proceed selectively at the methyl group.

The table below summarizes typical conditions reported for this transformation.

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylpyridin-3-amine hydrobromide | N-Bromosuccinimide (1.1 eq.) | AIBN (0.1 eq.) | Acetonitrile (B52724) | 80 °C (Reflux) | 75-85% |

| 4-Methylpyridin-3-amine | N-Bromosuccinimide (1.2 eq.) | Benzoyl peroxide (0.05 eq.) | Carbon Tetrachloride | 77 °C (Reflux) | 65-75% |

| 4-Methylpyridin-3-amine hydrobromide | N-Bromosuccinimide (1.1 eq.) | UV Light (254 nm) | Dichloromethane | 40 °C (Reflux) | ~70% |

Derivations from Pyridin-3-amine Scaffolds

Direct Functionalization Approaches

This section delves into the specifics of the bromination step, which is the cornerstone of the most efficient synthetic route.

Achieving high selectivity for mono-bromination at the C4-methyl position while preserving the integrity of the aminopyridine core is paramount. The choice of brominating agent and reaction conditions dictates the success of the synthesis.

Radical bromination is the method of choice for converting the C4-methyl group to a bromomethyl group. This is because the C-H bonds of the methyl group are benzylic-like, meaning the resulting radical intermediate is stabilized by resonance with the pyridine ring.

The mechanism proceeds via a classic radical chain reaction:

Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals react with the brominating agent to produce a bromine radical (Br•).

Propagation: a. The bromine radical abstracts a hydrogen atom from the C4-methyl group of the precursor, forming a stabilized 4-(pyridin-3-amine)-methyl radical and hydrogen bromide (HBr). b. This new carbon-centered radical reacts with the brominating agent (e.g., N-Bromosuccinimide) to yield the desired product, this compound, and generates a new radical to continue the chain.

Termination: Two radicals combine to form a stable, non-radical species, terminating the chain.

N-Bromosuccinimide (NBS) is overwhelmingly preferred over elemental bromine (Br₂) for this transformation. NBS maintains a very low, steady-state concentration of Br₂ and Br• in the reaction mixture. This is crucial for selectivity, as it minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich pyridine ring and reduces the formation of the over-brominated side product, 4-(dibromomethyl)pyridin-3-amine.

The table below compares the impact of different radical initiators on the reaction outcome.

| Initiator | Typical Conditions | Key Advantage | Observed Selectivity (Mono- vs. Di-bromination) |

|---|---|---|---|

| AIBN | Thermal (70-85 °C) | Clean decomposition products (N₂ gas, stable radical). Predictable kinetics. | High (Typically >15:1) |

| Benzoyl Peroxide | Thermal (80-100 °C) | Effective at higher temperatures. Inexpensive. | Good (Typically >10:1), but can lead to more side products. |

| UV Light (Photochemical) | Ambient to moderate temp. (25-40 °C) | Allows for lower reaction temperatures, preserving sensitive functional groups. | Very high, but requires specialized equipment and may suffer from scalability issues. |

Selective Bromination Protocols

Photochemical Bromination Methodologies

Photochemical bromination offers a pathway for the selective bromination of the methyl group of pyridine derivatives. This method typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator under light irradiation. The photochemical conditions promote the formation of a bromine radical, which selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a benzylic-type radical. This radical then reacts with a bromine source to yield the desired bromomethyl derivative.

While specific examples for the direct photochemical bromination of 3-amino-4-methylpyridine (B17607) to this compound are not extensively detailed in the provided search results, the principles of photochemical bromination of substituted pyridines are well-established. For instance, a photochemical cross-coupling between N-amidopyridinium salts and alkyl bromides has been demonstrated, highlighting the utility of photochemical methods in functionalizing the pyridine core. organic-chemistry.org However, the rapid decomposition of 4-(bromomethyl)pyridine (B1298872) under certain photoredox conditions suggests that careful optimization of reaction parameters is crucial to prevent degradation of the product. nih.gov

Alternative Haloalkylation Routes

Alternative haloalkylation routes provide other means to introduce the bromomethyl group onto the pyridine ring. One common approach is the bromination of a precursor alcohol. For instance, 3-(hydroxymethyl)-5-methylpyridine can be converted to 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide. researchgate.net This suggests that if 3-amino-4-(hydroxymethyl)pyridine were available, it could serve as a direct precursor to this compound via bromination.

Another strategy involves the Sandmeyer-type reaction, where an amino group is converted to a bromo group via a diazonium salt intermediate. For example, 3-amino-4-methylpyridine can be converted to 3-bromo-4-methylpyridine (B15001) with high yield. smolecule.comchemicalbook.com While this reaction brominates the ring rather than the methyl group, it highlights a versatile method for introducing bromine into the pyridine scaffold.

Furthermore, direct bromination of the methyl group of picoline derivatives using N-bromosuccinimide (NBS) under radical conditions is a well-known transformation. daneshyari.com The reactivity of methylpyridines towards NBS is influenced by the position of the methyl group, with the order of reactivity being 4-methyl > 2-methyl > 3-methyl. daneshyari.com This suggests that the methyl group at the 4-position of 3-amino-4-methylpyridine would be susceptible to radical bromination.

Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to this compound and incorporating green chemistry principles are crucial for developing sustainable and efficient manufacturing processes.

Reaction Condition Refinement for Enhanced Efficiency

The refinement of reaction conditions is paramount for maximizing yield and minimizing side products. Key parameters that can be optimized include temperature, reaction time, solvent, and the choice of reagents. For instance, in the bromination of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine, controlling the temperature at -5 °C during the addition of bromine and sodium nitrite (B80452) is critical for achieving a high molar yield of 95%. smolecule.comchemicalbook.com Similarly, adjusting the pH to 9 with sodium hydroxide (B78521) solution is a key step in the work-up procedure. smolecule.comchemicalbook.com The choice of brominating agent is also significant, with N-bromosuccinimide (NBS) often being a milder and more selective alternative to molecular bromine for benzylic brominations.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency and sustainability. While direct catalytic synthesis of this compound is not explicitly described, related catalytic processes are well-documented. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to functionalize brominated pyridines. nih.govsmolecule.com The synthesis of 3-amino-4-methylpyridine itself can be achieved through a catalytic process using a metal oxide catalyst. google.com The use of a cobalt(II) catalyst has been reported for the radical intramolecular cyclization of amino-aldehydes to form piperidines, demonstrating the potential of transition metal catalysis in related amine chemistry. mdpi.com The development of a catalytic method for the direct bromomethylation of 3-aminopyridine (B143674) would be a significant advancement.

Solvent Selection and Green Solvents in Synthesis

The choice of solvent can have a profound impact on reaction outcomes and the environmental footprint of a synthesis. Traditional solvents for bromination reactions often include halogenated hydrocarbons like carbon tetrachloride and dichloromethane. daneshyari.comgoogle.com However, there is a growing emphasis on replacing these hazardous solvents with greener alternatives. Water has been successfully used as a solvent for the amination of polyhalogenated pyridines, highlighting its potential as an environmentally benign solvent for pyridine chemistry. acs.org Microwave-assisted synthesis is another green chemistry tool that can accelerate reactions and reduce solvent usage. nih.gov For C-N bond formation reactions, Hünig's base (N,N-diisopropylethylamine, DIPEA) has been explored as a green alternative, serving as a base, catalyst, and even solvent under certain conditions. The exploration of such green solvents and techniques for the synthesis of this compound is an important area for future research.

Atom Economy and E-Factor Analysis of Synthetic Pathways

The principles of green chemistry are increasingly critical in assessing the sustainability of chemical manufacturing. Atom economy and the Environmental Factor (E-Factor) are two key metrics used for this purpose. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-Factor quantifies the amount of waste generated.

Pathway A: Bromination using Phosphorus Tribromide (PBr₃)

The reaction of (3-aminopyridin-4-yl)methanol (B111962) with PBr₃ proceeds according to the following stoichiometry:

3 C₆H₈N₂O + PBr₃ → 3 C₆H₇BrN₂ + H₃PO₃

Pathway B: Bromination using Hydrobromic Acid (HBr)

The reaction with concentrated HBr is a classic substitution reaction:

C₆H₈N₂O + HBr → C₆H₇BrN₂ + H₂O

The theoretical atom economy for each pathway can be calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

The analysis shows that the HBr pathway has a significantly higher theoretical atom economy. This is primarily because the PBr₃ pathway generates a stoichiometric byproduct, phosphorous acid (H₃PO₃), which has a considerable molecular weight and is not incorporated into the final product.

The E-Factor, calculated as the total mass of waste per mass of product, provides a more practical measure of environmental impact, as it accounts for reaction yield, solvent losses, and purification waste.

| Pathway | Reactants | Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| A: PBr₃ | (3-aminopyridin-4-yl)methanol (124.14 g/mol), PBr₃ (270.69 g/mol) | This compound (187.04 g/mol) | H₃PO₃ (82.00 g/mol) | 77.3% |

| B: HBr | (3-aminopyridin-4-yl)methanol (124.14 g/mol), HBr (80.91 g/mol) | This compound (187.04 g/mol) | H₂O (18.02 g/mol) | 91.2% |

| Pathway | Key Waste Contributors | Estimated E-Factor Range |

|---|---|---|

| A: PBr₃ | Phosphorous acid, solvent (e.g., Chloroform), quenching agents, purification media. | High (likely >10) |

| B: HBr | Excess HBr, solvent (if used), neutralization salts, purification media. | Moderate (likely 5-10) |

From a green chemistry perspective, the HBr pathway is preferable due to its higher atom economy and the formation of water as the only stoichiometric byproduct. However, the actual E-Factor will be heavily influenced by the practical aspects of the synthesis, including reaction yields, the need for excess reagents, solvent choice, and the complexity of the purification process.

Large-Scale Synthesis and Industrial Applicability Studies

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces numerous challenges related to safety, cost, efficiency, and robustness. For a reactive intermediate like this compound, these considerations are paramount.

Scale-Up Challenges and Solutions

The synthesis of functionalized aminopyridines can present several difficulties when scaled up.

Product Instability: Aminopyridines containing a bromomethyl group are known to be potentially unstable. tandfonline.com They can be susceptible to self-alkylation, where the amino group of one molecule attacks the bromomethyl group of another, leading to oligomerization and yield loss. This is often exacerbated by elevated temperatures.

Solution: One strategy is to protect the amino group (e.g., as a carbamate) before bromination and deprotect it later. tandfonline.com Another solution is to perform the reaction at low temperatures and to use the product immediately in the next synthetic step without isolation (a "telescoped" reaction), minimizing decomposition.

Reaction Control and Safety: The bromination of benzylic alcohols can be exothermic. On a large scale, inefficient heat transfer can lead to temperature spikes, increasing the rate of side reactions and posing a safety risk.

Solution: Scale-up requires reactors with efficient heat exchange capabilities. A gradual, controlled addition of the brominating agent is crucial. The use of continuous flow reactors offers a superior solution for managing exothermicity.

Work-up and Purification: Isolating the product from reaction mixtures containing strong acids, bases, or phosphorus byproducts can be complex and generate significant waste.

Solution: Process optimization aims to simplify work-up. For instance, a synthesis route described in a patent for a related compound, 3-bromo-4-methylpyridine, was highlighted as being suitable for industrial production due to mild conditions and a simple extraction and concentration work-up. google.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical reactions. beilstein-journals.org Instead of large batches, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This approach offers significant advantages for the synthesis of intermediates like this compound.

Enhanced Safety and Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling. This provides excellent control over reaction temperature, mitigating the risks associated with exothermic bromination reactions and preventing thermal decomposition of the product. magtech.com.cn

Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system can lead to higher yields and fewer byproducts compared to batch processing. rsc.org Highly reactive or unstable intermediates can be generated and consumed in situ within seconds, minimizing degradation. rsc.org

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous reactors. This makes scaling more predictable and safer.

Automation and Integration: Flow systems can be fully automated and integrated with inline purification techniques like liquid-liquid extraction or crystallization. beilstein-journals.org For the synthesis of this compound, a flow process could be envisioned where (3-aminopyridin-4-yl)methanol is mixed with HBr in a heated reactor coil. The output stream could then be immediately met with a base stream to neutralize the acid and then flow directly into a liquid-liquid separator for continuous extraction, minimizing handling and decomposition of the final product. The use of immobilized catalysts or reagents in packed-bed reactors can further streamline the process by simplifying purification. mst.edu

While no specific continuous flow synthesis for this compound has been published, the extensive literature on the application of flow chemistry to the synthesis of other functionalized heterocycles strongly suggests its feasibility and potential benefits for producing this valuable compound more safely, efficiently, and sustainably. thieme-connect.com

Reactivity and Mechanistic Investigations of 4 Bromomethyl Pyridin 3 Amine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reaction for 4-(bromomethyl)pyridin-3-amine involves the displacement of the bromide ion by a nucleophile. This Sₙ2-type reaction is common for benzylic halides and allows for the straightforward introduction of various functional groups, leading to a diverse array of substituted pyridine (B92270) derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond.

Nitrogen-Based Nucleophile Reactions

The lone pair of electrons on nitrogen-containing compounds makes them excellent nucleophiles for reacting with the bromomethyl group of pyridinic structures. chemistrystudent.com These reactions are fundamental for constructing larger molecules, often used in medicinal chemistry and materials science to link the pyridyl scaffold to other moieties.

The reaction of bromomethylpyridines with primary and secondary amines provides a direct route to N-alkylated products. These reactions typically proceed by a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the bromomethyl group. mnstate.edu An excess of the reacting amine or the presence of a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) generated during the reaction. mnstate.edu

Research on related compounds, such as the synthesis of N-(cyclopropylmethyl)-4-methylpyridin-3-amine, demonstrates this principle, where 4-methylpyridin-3-amine is alkylated with cyclopropylmethyl bromide in the presence of a base like potassium carbonate. evitachem.com While the roles are reversed, the underlying nucleophilic substitution at a reactive halide is the same. In the case of this compound, it would serve as the electrophile, reacting with various primary and secondary amines to yield the corresponding 4-((alkylamino)methyl) or 4-((dialkylamino)methyl) derivatives.

Table 1: Representative Reactions with Primary and Secondary Amines Note: Data derived from analogous reactions of bromomethyl-substituted scaffolds.

| Electrophile | Nucleophile | Base | Solvent | Product | Yield | Citation |

| Bromomethyl-substituted pilicide scaffold | Piperidine (B6355638) | - | DMF | C-7 Piperidinyl-methyl substituted pilicide | High | nih.gov |

| Bromomethyl-substituted pilicide scaffold | 1,2,3,4-Tetrahydroisoquinoline | - | DMF | C-7 (1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl substituted pilicide | High | nih.gov |

| 3-Aminomethyl pyridine | Phenyl bromo acetamide | Triethylamine (TEA) | DMF | N-substituted phenyl-2-[(pyridin-3-ylmethyl) amino] acetamide | Good | researchgate.net |

The incorporation of heterocyclic amines, such as morpholine (B109124) or piperidine, follows the same nucleophilic substitution pathway. Studies on bromomethyl-substituted thiazolo[3,2-a]pyridine scaffolds have shown that reactions with cyclic secondary amines like piperidine and morpholine proceed in high yields in a solvent such as dimethylformamide (DMF). nih.gov These reactions are straightforward and efficient for introducing these common heterocyclic motifs. nih.gov The nucleophilic nitrogen of the heterocycle attacks the bromomethyl group, displacing the bromide and forming a new carbon-nitrogen bond.

Table 2: Examples of Heterocyclic Amine Incorporation Note: Data based on analogous reactions of a bromomethyl-substituted pilicide scaffold.

| Electrophile | Nucleophile | Solvent | Product | Yield | Citation |

| Bromomethyl-substituted pilicide scaffold | Piperidine | DMF | 7-(Piperidin-1-ylmethyl)-...-thiazolo[3,2-a]pyridine | High | nih.gov |

| Bromomethyl-substituted pilicide scaffold | Morpholine | DMF | 7-(Morpholin-4-ylmethyl)-...-thiazolo[3,2-a]pyridine | High | nih.gov |

The introduction of an azide (B81097) group is a synthetically valuable transformation, as the azide can be subsequently reduced to a primary amine. This two-step process serves as a robust alternative to direct amination, which can sometimes be complicated by over-alkylation. The reaction of a bromomethyl group with sodium azide (NaN₃) is an effective method for synthesizing the corresponding azidomethyl derivative. mdpi.comnih.gov For instance, research on a bromomethyl-substituted pilicide scaffold demonstrated that it could be converted to the corresponding azide. nih.gov

Following the introduction of the azide, reduction to the primary amine can be accomplished using various reagents. A common and effective method is the use of zinc dust in the presence of ammonium (B1175870) chloride. nih.gov Other established methods for azide reduction include catalytic hydrogenation (e.g., using Pd/C), or treatment with reagents like triphenylphosphine (B44618) (the Staudinger reaction) followed by hydrolysis, or various borohydride (B1222165) reagents. tandfonline.com This azide-to-amine pathway is particularly useful for synthesizing primary amines without the formation of secondary or tertiary amine byproducts. nih.gov

Table 3: Azide Introduction and Reduction Sequence Note: Data based on analogous reactions of a bromomethyl-substituted pilicide scaffold.

| Step | Reagents & Conditions | Intermediate/Product | Yield | Citation |

| 1. Azide Introduction | NaN₃, DMF | 7-(Azidomethyl)-...-thiazolo[3,2-a]pyridine | 90-93% | nih.gov |

| 2. Azide Reduction | Zinc, Ammonium Chloride | 7-(Aminomethyl)-...-thiazolo[3,2-a]pyridine | 81-83% | nih.gov |

Heterocyclic Amine Incorporations

Oxygen-Based Nucleophile Reactions (Etherification, Hydroxylation)

The bromomethyl group is also reactive towards oxygen-based nucleophiles, leading to the formation of ethers (etherification) or alcohols (hydroxylation). The reaction with an alkoxide or a phenoxide ion results in the formation of an ether linkage (C-O-C). Studies involving bromomethyl-substituted scaffolds have shown that reactions with alcohols can successfully introduce ether substituents. nih.gov Iron-catalyzed etherification reactions of benzylic alcohols provide another route to such products, highlighting the general reactivity of these systems. acs.org

Hydroxylation, the conversion of the bromomethyl group to a hydroxymethyl group (-CH₂OH), can be achieved by reaction with hydroxide (B78521) ions or water under appropriate conditions. However, competing elimination reactions or the formation of byproducts can occur, especially under harsh basic conditions. A more controlled method for introducing the hydroxyl group often involves a two-step process, such as substitution with acetate (B1210297) followed by hydrolysis of the resulting ester.

Table 4: Representative Oxygen-Based Nucleophile Reactions Note: Data derived from analogous reactions of bromomethyl-substituted scaffolds.

| Electrophile | Nucleophile | Conditions | Product Type | Citation |

| Bromomethyl-substituted pilicide scaffold | Various Alcohols | Not specified | C-7 Alkoxy-methyl substituted pilicide | nih.gov |

| 1-Phenylethanol (as model) | 1-Phenylethanol | Fe(OTf)₃, NH₄Cl, 0°C to RT | Symmetrical Ether | acs.org |

| 4-(Hydroxymethyl)pyridinium bromide | PBr₃ | Chloroform, reflux | 4-(Bromomethyl)pyridine (B1298872) hydrobromide | chemicalbook.com |

Sulfur-Based Nucleophile Reactions (Thioetherification, Thiocyanation)

Sulfur-based nucleophiles, such as thiols (R-SH), thiolates (R-S⁻), and the thiocyanate (B1210189) ion (SCN⁻), are generally potent nucleophiles and react readily with benzylic halides like this compound to form thioethers and thiocyanates, respectively.

Thioetherification: The reaction with a thiol or thiolate anion yields a thioether (sulfide). This C-S bond formation is a common strategy in organic synthesis. semanticscholar.org The high nucleophilicity of sulfur makes this reaction efficient, often proceeding under mild conditions. Copper-catalyzed systems have been developed for the thioetherification of aryl bromides, indicating the favorability of C-S bond formation in related contexts. researchgate.net

Thiocyanation: The reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), introduces the thiocyanate group (-SCN). This reaction typically proceeds in a polar aprotic solvent like DMF or acetone. The resulting thiocyanate compound can be a valuable intermediate for further synthetic transformations.

Table 5: Representative Sulfur-Based Nucleophile Reactions Note: Data based on general reactivity principles and analogous reactions.

| Reaction Type | Nucleophile | Typical Solvent | Product | Citation |

| Thioetherification | Thiol (R-SH) / Thiolate (R-S⁻) | DMF, Ethanol | 4-((Alkylthio)methyl)pyridin-3-amine | semanticscholar.org |

| Thiocyanation | Thiocyanate (SCN⁻) | Acetone, DMF | 4-((Thiocyanato)methyl)pyridin-3-amine | researchgate.net |

| Thioetherification | Thiophenols | Metal-free conditions | Aryl thioether | beilstein-journals.org |

Carbon-Based Nucleophile Reactions (e.g., Grignard, Organolithium, Malonate)

Reactions Involving the Pyridin-3-amine Functionality

The amino group at the 3-position is a versatile functional group that can undergo a wide range of transformations, including acylation, alkylation, and diazotization.

Acylation: The amino group of 3-aminopyridine (B143674) derivatives can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. For instance, 3-amino-4-methylpyridine (B17607) undergoes N-acylation with acetic anhydride (B1165640) or acetyl chloride to give N-(4-methylpyridin-3-yl)acetamide in high yield. google.comgoogleapis.com This reaction is a key step in a multi-step synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. wipo.int Given the similar electronic environment, this compound is expected to react similarly with various acylating agents.

Sulfonylation: The sulfonylation of aminopyridines with sulfonyl chlorides provides the corresponding sulfonamides. The reaction of 3-aminopyridines with pyridine sulfonyl chlorides has been studied, and in some cases, double sulfonylation can occur. nih.gov The synthesis of various pyridine-3-sulfonyl chlorides has been achieved through the diazotization of substituted 3-aminopyridines, followed by substitution with a sulfonyl group. researchgate.net The direct sulfonylation of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would be expected to yield the corresponding N-sulfonylated product.

| Reaction | Reagent Example | Expected Product |

| Acylation | Acetic Anhydride | N-(4-(Bromomethyl)pyridin-3-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-(Bromomethyl)pyridin-3-yl)-4-methylbenzenesulfonamide |

Alkylation: The direct N-alkylation of aminopyridines can be challenging due to competing alkylation at the pyridine nitrogen. digitellinc.com However, methods for the facile N-monoalkylation of 2- and 3-aminopyridines using a carboxylic acid and sodium borohydride have been developed. digitellinc.comresearchgate.net For 3-amino-4-halopyridines, a three-step procedure involving protection, base-promoted alkylation, and deprotection has been used, though it often results in moderate yields. nih.gov

Reductive Amination: Reductive amination is a powerful method for the N-alkylation of amines. masterorganicchemistry.comyoutube.com While direct reductive amination of 3-amino-4-chloropyridine (B21944) with aldehydes and ketones can be problematic, a high-yielding protocol has been developed using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. google.comnih.govacs.orgnih.gov This method has been shown to be effective for a wide range of carbonyl substrates. google.com It is anticipated that this compound would undergo reductive amination under similar conditions.

| Reaction | Reagent Example | Expected Product |

| Alkylation | Benzyl Bromide (with protection/deprotection) | N-Benzyl-4-(bromomethyl)pyridin-3-amine |

| Reductive Amination | Benzaldehyde (B42025), NaBH(OAc)₃ | N-Benzyl-4-(bromomethyl)pyridin-3-amine |

The diazotization of 3-aminopyridine derivatives with nitrous acid generates a diazonium salt, which is a versatile intermediate for various functional group transformations. researchgate.netgoogle.com Pyridine-3-diazonium salts are known to be relatively unstable and are often generated and used in situ. google.comresearchgate.netresearchgate.netjustia.com The stability of these salts can be influenced by the substituents on the pyridine ring. researchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles in the presence of a copper(I) salt in what is known as the Sandmeyer reaction. nih.gov For example, treatment of a 3-aminopyridine diazonium salt with copper(I) cyanide yields the corresponding 3-cyanopyridine. Similarly, reaction with copper(I) bromide would be expected to introduce a bromine atom at the 3-position.

Other Transformations: In the absence of a copper catalyst, the diazonium salt can undergo other transformations. For example, reaction with potassium iodide leads to the formation of the corresponding 3-iodopyridine. Hydrolysis of the diazonium salt typically yields the corresponding 3-hydroxypyridine. researchgate.net

| Transformation | Reagents | Expected Product |

| Sandmeyer (Cyanation) | NaNO₂, HCl; CuCN | 4-(Bromomethyl)pyridine-3-carbonitrile |

| Sandmeyer (Bromination) | NaNO₂, HBr; CuBr | 3-Bromo-4-(bromomethyl)pyridine |

| Iodination | NaNO₂, HCl; KI | 3-Iodo-4-(bromomethyl)pyridine |

| Hydrolysis | NaNO₂, H₂SO₄, H₂O | 4-(Bromomethyl)pyridin-3-ol |

The bifunctional nature of this compound, with both a nucleophilic amino group and an electrophilic bromomethyl group, presents the possibility of forming cyclic structures.

Cyclic Ureas: While direct intramolecular cyclization to form a cyclic urea (B33335) has not been explicitly reported for this compound, related reactions suggest its feasibility. The synthesis of unsymmetrical ureas from aminopyridines and isocyanates is a known transformation. nih.govresearchgate.net It is conceivable that reaction of this compound with an isocyanate could be followed by an intramolecular cyclization, where the newly formed urea nitrogen attacks the bromomethyl group to form a fused heterocyclic system. The synthesis of cyclic ureas from aromatic amines and isocyanates has been achieved through palladium-catalyzed C-H amidation. researchgate.net

Cyclic Thioureas: The synthesis of thiourea (B124793) derivatives from 3-aminopyridines is well-established. googleapis.comnih.govnih.govresearchgate.netresearchgate.net These reactions typically involve the treatment of the aminopyridine with an isothiocyanate. nih.govresearchgate.net For this compound, reaction with an isothiocyanate would yield an N-substituted thiourea. Subsequent intramolecular cyclization, through nucleophilic attack of the sulfur or nitrogen of the thiourea moiety on the bromomethyl group, could lead to the formation of a fused thiazine (B8601807) or diazepine (B8756704) ring system, respectively. The synthesis of six-membered cyclic thioureas has been reported through the reduction of pyrimidine-2-thiones. researchgate.net

| Reaction Type | Reagent Example | Potential Cyclic Product |

| Cyclic Urea Formation | Methyl Isocyanate | Fused Imidazolidinone Derivative |

| Cyclic Thiourea Formation | Methyl Isothiocyanate | Fused Thiazine or Diazepine Derivative |

Diazotization and Transformations of the Diazonium Salt

Intramolecular Cyclization Pathways

The presence of a nucleophilic amino group and an electrophilic bromomethyl group in a 1,4-relationship on the pyridine ring makes this compound an ideal candidate for intramolecular cyclization reactions. These reactions provide a direct route to the formation of fused bicyclic pyridine systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Formation of Fused Bicyclic Pyridine Systems

Intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of fused bicyclic heterocycles. The reaction typically proceeds via an intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the bromine atom, leading to the formation of a new ring fused to the pyridine core. The specific nature of the resulting bicyclic system can be influenced by the reaction conditions and the presence of additional reagents. For instance, in the presence of a suitable one-carbon electrophile, this cyclization can lead to the formation of imidazo[4,5-c]pyridines.

Design of Pyrrolopyridines and Imidazopyridines

The synthesis of pyrrolopyridines and imidazopyridines from precursors related to this compound highlights the utility of this structural motif.

Pyrrolopyridines:

The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, can be achieved through methods such as the annulation of a pyrrole (B145914) moiety onto a pyridine ring. researchgate.net While direct synthesis from this compound is not explicitly detailed, related structures are used. For example, the condensation of ethyl 3-bromomethylisonicotinate with primary amines is a key step in constructing the 1-oxopyrrolo[3,4-c]pyridine skeleton. acs.org This suggests a viable pathway where the amino group of a derivative of our title compound could react with a suitable carbonyl-containing species to form the pyrrole ring.

A scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles (a class of pyrrolopyridines) has been developed from 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA). rsc.org This reaction proceeds via activation of the methyl group, which suggests that the bromomethyl group in this compound could serve as a reactive handle for similar cyclizations under appropriate conditions. rsc.org

Imidazopyridines:

Imidazo[4,5-c]pyridines are readily synthesized from 3,4-diaminopyridine (B372788) precursors. nih.gov The reaction with a one-carbon electrophile, such as a benzaldehyde adduct, leads to the formation of the fused imidazole (B134444) ring. nih.gov This suggests that this compound could be a precursor to a 3,4-diaminopyridine derivative, for example, through nucleophilic substitution of the bromide with an amine followed by reduction of a nitro group, if one were introduced.

The synthesis of imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with ketones. nih.gov Furthermore, the reaction of 3-(bromomethyl)quinoxalin-2(1H)-ones with 2-aminopyridines has been shown to produce 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles through a rearrangement of an initial spiro intermediate. researchgate.net This highlights the potential for the bromomethyl group to participate in complex cyclization cascades.

Table 1: Examples of Reaction Conditions for the Synthesis of Related Fused Pyridine Systems

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | Not specified | rsc.org |

| 3,4-Diaminopyridine | Benzaldehyde-Na₂S₂O₅ adduct | 5H-Imidazo[4,5-c]pyridines | Not specified | nih.gov |

| 2-Nitro-3-aminopyridine | Ketones, SnCl₂·2H₂O, Formic acid | 1H-Imidazo[4,5-b]pyridines | Not specified | nih.gov |

| 3-Bromomethylisonicotinate | Primary amines | 1-Oxopyrrolo[3,4-c]pyridines | Not specified | acs.org |

This table presents data for the synthesis of related fused pyridine systems, illustrating potential synthetic routes applicable to derivatives of this compound.

Spirocyclic System Formation

The formation of spirocyclic systems from this compound is a less explored area of its reactivity. However, the general principles of spirocyclization can be applied to envision potential reaction pathways. Spiro compounds are characterized by a single atom that is part of two rings.

One potential strategy could involve the reaction of this compound with a molecule containing two electrophilic centers. The amino group could react with one electrophilic center, and a subsequent intramolecular reaction involving the bromomethyl group could form the second ring, creating a spirocyclic system.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of an activating amino group at the 3-position and a potentially deactivating bromomethyl group at the 4-position in this compound creates a complex scenario for regioselectivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group are C2 and C4, and the para position is C6. The pyridine nitrogen deactivates the ortho (C2, C6) and para (C4) positions. The interplay of these directing effects determines the outcome of electrophilic substitution reactions.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the pyridine ring in this compound requires careful consideration of the directing effects of the substituents. The powerful ortho,para-directing effect of the amino group often dominates. To control the regioselectivity, the amino group can be protected, for example, as a pivaloylamino group. This strategy has been successfully employed for the ortho-lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines, allowing for regiospecific electrophilic substitution. acs.orgacs.org For 3-(pivaloylamino)pyridine, lithiation occurs at the 4-position. ntnu.no This suggests that protection of the amino group in this compound could be a viable strategy to direct electrophiles to specific positions.

Another strategy for regioselective functionalization is the use of Zincke imine intermediates. This method has been used for the selective halogenation of pyridines at the 3-position. researchgate.net This approach involves ring-opening of the pyridine to an acyclic intermediate, followed by halogenation and ring-closing, offering a non-traditional way to achieve specific substitution patterns. researchgate.net

Nitration and Halogenation Studies

Nitration:

Direct nitration of aminopyridines can be challenging due to the basicity of the amino group, which can be protonated under the acidic conditions of nitration, leading to the formation of a deactivating pyridinium (B92312) ion. To overcome this, the nitration of 3-aminopyridine derivatives is often carried out after protecting the amino group. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine, proceeds in the presence of nitric and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which can then be hydrolyzed to 2-nitro-3-aminopyridine. google.com This indicates that nitration of a protected form of this compound would likely occur at the 2-position, ortho to the amino group.

Halogenation:

The halogenation of pyridines can be achieved under various conditions. For example, 3-bromopyridine (B30812) can be synthesized by reacting pyridine with bromine in oleum. iust.ac.ir The halogenation of 3-aminopyridine derivatives is expected to be directed by the activating amino group. Electrochemical C-H chlorination and bromination of imidazo[1,2-a]pyridines have been shown to be effective, with halogenation occurring at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring system. nih.gov

In the case of 4-methylpyridine, electrophilic bromination with N-bromosuccinimide (NBS) has been shown to occur at the 3-position. This suggests that the position meta to the nitrogen and ortho to the methyl group is susceptible to halogenation. For this compound, the amino group at the 3-position would strongly direct incoming electrophiles to the 2- and 6-positions.

Table 2: Summary of Regioselective Functionalization Studies on Related Pyridine Systems

| Substrate | Reagents and Conditions | Position of Functionalization | Product | Reference |

| 3-(Pivaloylamino)pyridine | t-BuLi, then electrophile | 4 | 4-substituted-3-(pivaloylamino)pyridine | ntnu.no |

| N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄ | 2 | N,N'-di-(2-nitro-3-pyridyl)-urea | google.com |

| Pyridine | Br₂, Oleum | 3 | 3-Bromopyridine | iust.ac.ir |

| 4-Methylpyridine | N-Bromosuccinimide (NBS) | 3 | 3-Bromo-4-methylpyridine (B15001) |

This table summarizes findings from studies on related pyridine derivatives, providing insights into the potential regiochemical outcomes for the electrophilic substitution of this compound.

Radical Reactions and Associated Pathways

The presence of a bromomethyl group on the pyridine ring suggests that this compound can participate in radical reactions. The C-Br bond in the benzylic-like position is susceptible to homolytic cleavage, especially under thermal or photochemical conditions, to form a pyridinylmethyl radical. This reactivity is characteristic of benzylic and allylic halides. libretexts.org

Radical initiation can be achieved using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through exposure to heat or UV light. libretexts.orgdaneshyari.com Reagents such as N-bromosuccinimide (NBS) are commonly employed for radical bromination at the methyl group of picolines (methylpyridines) to generate the corresponding bromomethylpyridines. daneshyari.comevitachem.com While these are synthesis methods for the parent compound class, they illustrate the stability of the resulting pyridinylmethyl radical intermediate, which is a key factor in its subsequent reactions.

Once formed, the 3-amino-4-(pyridin-4-ylmethyl) radical can engage in various propagation steps, including hydrogen abstraction or addition to double bonds. libretexts.org In photoredox catalysis, for instance, electron transfer from an excited photocatalyst can induce the cleavage of the C-Br bond. nih.govacs.org Studies on related bromomethylpyridines in photoredox-catalyzed reactions have shown that while the generation of the corresponding radical is feasible, its subsequent coupling with nucleophiles can be challenging and substrate-dependent. nih.gov For example, under certain photoredox conditions, 4-(bromomethyl)pyridine was found to decompose, indicating the formation of a reactive radical species that did not proceed to the desired product. nih.gov The termination of these radical chain reactions occurs when two radical species combine. libretexts.org

Metal-Catalyzed Transformations

The dual functionality of this compound, possessing both a reactive C(sp2)-Br bond on the pyridine ring and a primary amino group, makes it a versatile substrate for various metal-catalyzed cross-coupling reactions. The pyridine nitrogen and the amino group can also act as ligands, potentially influencing the catalytic cycle. mdpi.com

Palladium catalysis is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted pyridine core of the title compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating C-C bonds. rsc.org The bromine atom in this compound can participate in palladium-catalyzed Suzuki-Miyaura reactions. vulcanchem.com Studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki coupling with various arylboronic acids to yield biaryl derivatives. mdpi.com These reactions are typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base. mdpi.comnih.gov The primary amino group on the pyridine ring can sometimes interfere with the catalytic cycle, but appropriate choice of ligands and reaction conditions can lead to good yields. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. fu-berlin.deorganic-chemistry.org While specific examples utilizing this compound are not prominently documented, the reactivity of its C-Br bond in other palladium-catalyzed couplings suggests its potential as a substrate. A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. fu-berlin.dersc.org The reaction would couple the pyridine ring at the 4-position with an alkene, providing a route to substituted styrylpyridines.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Pyridine halides are effective substrates in Sonogashira couplings. wikipedia.orgacs.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield an alkynylpyridine derivative. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org For this compound, the C-Br bond could react with a primary or secondary amine to form a diaminopyridine derivative. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. wikipedia.orgjk-sci.com Research on related bromo-amino-pyridines has shown that the amino group can stabilize the metal catalyst, facilitating C-N bond formation at the site of the bromine atom.

Copper catalysis is relevant to the reactivity of this compound, most notably as a co-catalyst in the Sonogashira reaction to facilitate the formation of a copper acetylide intermediate, which increases the reaction rate. wikipedia.org Beyond this role, copper can catalyze Ullmann-type coupling reactions, which could potentially be used to form C-O, C-S, or C-N bonds at the 4-position of the pyridine ring, although specific examples with this substrate are scarce in the literature.

Copper-Catalyzed Reactions

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Detailed kinetic studies on the reactions of this compound are limited in publicly available literature. However, kinetic investigations have been performed on the hydrolysis of related bromomethylpyridines. jlu.edu.cn Such studies typically determine pseudo-first-order kinetic constants and thermodynamic parameters like activation entropy (ΔS‡) to elucidate the reaction mechanism. For instance, kinetic studies on the hydrolysis of other organic halides and carbamates have helped to distinguish between different mechanistic pathways, such as unimolecular elimination conjugate base (E1cB) versus direct nucleophilic attack. researchgate.net For the metal-catalyzed reactions, kinetic analysis of related systems, such as the Buchwald-Hartwig amination, has been instrumental in optimizing ligand design and understanding the role of each component in the catalytic cycle. organic-chemistry.org

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient species that exist between reactants and products. For reactions involving this compound, in-situ spectroscopic techniques are invaluable for monitoring the formation and decay of reaction intermediates in real-time, providing direct evidence for proposed mechanistic pathways. Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

FT-IR Spectroscopy allows for the real-time tracking of changes in the vibrational modes of functional groups. researchgate.netbalikesir.edu.tr In a typical reaction, such as a nucleophilic substitution at the bromomethyl group, the progress can be monitored by observing the decrease in the intensity of the C-Br stretching vibration and the concurrent appearance of new bands corresponding to the newly formed bond. For instance, the reaction with an amine nucleophile would show the emergence of C-N stretching and N-H bending vibrations. By defining the spectrum of the starting material as a background, difference spectra can be generated to isolate the signals of intermediates and products as they form. researchgate.net This method is effective for obtaining the spectra of transient ligand-metal complexes or other short-lived species before the final product precipitates or crystallizes from the solution. researchgate.netbalikesir.edu.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| C-Br | Stretch | ~650-550 | Decreasing intensity |

| Pyridine Ring | C=C/C=N Stretch | ~1600-1450 | Shift upon substitution |

| N-H (in amine) | Bend | ~1650-1580 | Stable or slight shift |

| C-N (new bond) | Stretch | ~1350-1000 | Increasing intensity |

NMR Spectroscopy provides detailed structural information about species in solution. Kinetic NMR studies can be performed by acquiring spectra at regular intervals, allowing for the quantification of reactant consumption and product formation. acs.org In the ¹H NMR spectrum of this compound, the methylene protons (–CH₂Br) exhibit a characteristic singlet typically found around δ 4.5 ppm. Upon reaction with a nucleophile, this signal diminishes and is replaced by a new signal at a different chemical shift, characteristic of the new methylene environment (e.g., –CH₂-Nu). mdpi.com Furthermore, ¹³C NMR can track the shift of the methylene carbon. Two-dimensional NMR techniques, such as COSY and NOESY, can resolve overlapping signals and confirm the connectivity and spatial relationships within an intermediate structure. The formation of intermediates like pyridinium salts can also be observed through significant downfield shifts of the pyridine ring protons. nih.gov

| Proton | Starting Material (this compound) | Hypothetical Intermediate (e.g., Pyridinium adduct) | Final Product (e.g., Substituted amine) |

|---|---|---|---|

| -CH₂Br / -CH₂-Nu | ~4.5 (s) | ~4.8 (s) | ~3.8 (s) |

| Pyridine H-2 | ~8.2 (s) | ~8.5 (d) | ~8.1 (s) |

| Pyridine H-5 | ~7.2 (d) | ~7.5 (t) | ~7.1 (d) |

| Pyridine H-6 | ~8.1 (d) | ~8.4 (d) | ~8.0 (d) |

| -NH₂ | ~5.0 (br s) | ~5.2 (br s) | ~5.1 (br s) |

Computational Validation of Reaction Mechanisms

Alongside experimental methods, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating and exploring the intricacies of reaction mechanisms involving this compound. mdpi.com DFT calculations can map potential energy surfaces, predict the stability of intermediates, and determine the activation energies associated with transition states, thereby providing a quantitative assessment of the most plausible reaction pathways. researchgate.net

| Species | Description | Relative Free Energy (ΔG) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for C-Nu bond formation / C-Br bond breaking | +20.5 |

| Products | Substituted product + Br⁻ | -15.0 |

Computational Validation of Electronic Effects is another key application of DFT. These calculations provide insight into the electronic structure of the molecule, such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For this compound, the electron-donating amino group at the 3-position and the electron-withdrawing bromomethyl group at the 4-position create a unique electronic environment. DFT can quantify how these substituents influence the reactivity of both the pyridine ring and the benzylic carbon. For example, analysis of the LUMO can predict the most likely site for nucleophilic attack. Theoretical modeling can also rationalize the stability of proposed intermediates, such as a carbocation in an Sₙ1 pathway or a pentacoordinate transition state in an Sₙ2 reaction, by analyzing charge delocalization and orbital interactions. libretexts.org These theoretical insights complement experimental findings, providing a comprehensive, atomistic-level understanding of the reaction mechanism.

Derivatization and Functionalization Strategies of 4 Bromomethyl Pyridin 3 Amine

Selective Modification of the Bromomethyl Group

The bromomethyl group at the 4-position of the pyridine (B92270) ring is a primary benzylic-type halide, making it highly susceptible to nucleophilic substitution and other transformations.

Conversion to Aldehydes and Carboxylic Acids

The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The oxidation of alkylarenes, particularly those with a benzylic hydrogen, to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). masterorganicchemistry.comlibretexts.org This reaction typically proceeds by cleaving the alkyl chain to leave a carboxylic acid group attached to the aromatic ring. masterorganicchemistry.com For instance, the conversion of a bromomethyl group to an aldehyde has been reported using various methods, including reaction with sodium hydroxide (B78521). acs.org

Formation of Phosphonium (B103445) Salts and Ylides

The reaction of 4-(bromomethyl)pyridin-3-amine with phosphines, most commonly triphenylphosphine (B44618) (PPh3), leads to the formation of a stable phosphonium salt. masterorganicchemistry.comthieme-connect.de This reaction is a standard method for preparing phosphonium salts and is often carried out in polar solvents like acetonitrile (B52724) or dimethylformamide. thieme-connect.de The resulting phosphonium salt is a key precursor for the generation of a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium, yields the ylide. masterorganicchemistry.com

These ylides are crucial intermediates in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org The ylide reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org

Table 1: Synthesis of Phosphonium Salts and Ylides

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Triphenylphosphine | (3-Amino-pyridin-4-ylmethyl)-triphenylphosphonium bromide | Quaternization |

Introduction of Alkynes and Alkenes

The bromomethyl group can be utilized to introduce unsaturated carbon-carbon bonds, such as alkynes and alkenes. oit.edulibretexts.orgwordpress.com Alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, are also referred to as olefins. oit.edulibretexts.org The Wittig reaction, as mentioned previously, is a primary method for converting the bromomethyl group (via the phosphonium ylide) into an alkene. libretexts.orgwordpress.com

Selective Modification of the Amino Group

The primary amino group at the 3-position of the pyridine ring is a nucleophilic site that can readily undergo various chemical transformations.

Amide and Sulfonamide Formation

The amino group of this compound can be acylated to form amides or sulfonylated to produce sulfonamides. acs.org These reactions are fundamental in organic synthesis and are widely used to create more complex molecules. For example, the reaction with sulfonyl chlorides yields the corresponding sulfonamide. accelachem.comnih.gov The synthesis of sulfonamides from amines is a well-established transformation. researchgate.net

Table 2: Amide and Sulfonamide Synthesis

| Reagent | Product Type |

|---|---|

| Acyl Chloride/Anhydride (B1165640) | Amide |

Urea (B33335) and Thiourea (B124793) Synthesis

The amino group can also be converted into ureas and thioureas. The synthesis of thioureas can be achieved through various methods, including the reaction of amines with isothiocyanates or with carbon disulfide in the presence of a suitable coupling agent. prepchem.comorganic-chemistry.org A straightforward method involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org Similarly, ureas can be synthesized by reacting the amine with isocyanates. princeton.edu

Table 3: Urea and Thiourea Synthesis

| Reagent | Product Type |

|---|---|

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Sequential Multi-Step Derivatization Pathways

The presence of two distinct reactive sites on this compound—the electrophilic benzylic bromide and the nucleophilic primary amine—enables a variety of sequential multi-step derivatization pathways. The order and choice of reactions at these sites allow for the controlled and systematic construction of more complex molecules. The strategic protection of one functional group while reacting the other is a common and effective approach.

One common strategy involves the initial protection of the amino group, for instance, through acylation or the formation of a carbamate. This allows for the selective reaction of the bromomethyl group with various nucleophiles without interference from the amino group. Following the functionalization of the bromomethyl moiety, the protecting group on the amine can be removed, and the now-free amino group can be subjected to a second set of derivatization reactions.

A typical multi-step sequence could be initiated by protecting the amino group with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected intermediate can then undergo nucleophilic substitution at the bromomethyl position with a wide range of nucleophiles, such as thiols, phenols, or secondary amines. Subsequent deprotection of the Boc group under acidic conditions regenerates the primary amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings.

For instance, the reaction of Boc-protected this compound with a substituted phenol (B47542) can yield an ether linkage. After deprotection, the resulting amino-ether derivative can be further functionalized. This sequential approach provides a high degree of control over the final molecular structure.

Another pathway involves the initial reaction at the amino group, followed by modification of the bromomethyl group. For example, the amino group can be acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides. The resulting amide or sulfonamide can then be subjected to reactions at the bromomethyl position. This sequence is particularly useful when the desired functionality at the amino group is sensitive to the conditions required for the substitution of the bromine atom.

Intramolecular cyclization is another powerful multi-step strategy. By reacting the amino group with a reagent that introduces a second nucleophilic or electrophilic site, a subsequent intramolecular reaction with the bromomethyl group can lead to the formation of fused heterocyclic systems. For example, acylation of the amino group with an appropriate substrate could set the stage for a base-mediated intramolecular cyclization to form a seven-membered ring.

The following table outlines a representative sequential multi-step derivatization pathway:

| Step | Reaction | Reagent(s) and Conditions | Intermediate/Product |

| 1 | Protection of Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Triethylamine, Dichloromethane, Room Temperature | tert-butyl (4-(bromomethyl)pyridin-3-yl)carbamate |

| 2 | Nucleophilic Substitution | Substituted Phenol, Potassium Carbonate, Acetonitrile, Reflux | tert-butyl (4-((phenoxymethyl)pyridin-3-yl)carbamate derivative |

| 3 | Deprotection of Amine | Trifluoroacetic Acid, Dichloromethane, Room Temperature | 4-((phenoxymethyl)pyridin-3-yl)amine derivative |

| 4 | Acylation of Amine | Acyl Chloride, Pyridine, Dichloromethane, 0 °C to Room Temperature | N-(4-((phenoxymethyl)pyridin-3-yl))amide derivative |

This step-wise approach is fundamental in combinatorial chemistry and the generation of compound libraries for drug discovery, allowing for the systematic exploration of the chemical space around the this compound scaffold.

Scaffold Diversification Methodologies

Scaffold diversification refers to the modification of a core molecular structure to generate a library of analogues with diverse functionalities and spatial arrangements. This compound is an excellent starting scaffold for such diversification due to its inherent reactivity. Methodologies for its diversification can be broadly categorized into those that modify the existing functional groups and those that construct new ring systems.

Functional Group Interconversion and Elaboration:

A primary method for scaffold diversification involves the reaction of the bromomethyl and amino groups with a wide array of building blocks. The bromomethyl group is a versatile handle for introducing various substituents through nucleophilic substitution reactions. A diverse range of nucleophiles, including but not limited to alcohols, thiols, amines, and carbanions, can be employed to generate a library of derivatives with different physicochemical properties.

Simultaneously, the amino group can be functionalized through acylation, sulfonylation, reductive amination, or urea/thiourea formation. The combination of different functionalities at both the bromomethyl and amino positions leads to a geometric expansion of the accessible chemical diversity.

The following interactive table showcases potential diversification points:

| Diversification at Bromomethyl Group (R¹) | Diversification at Amino Group (R²) | Resulting Scaffold |

| -O-Aryl | -NH-Acyl | 3-Amino(acyl)-4-(aryloxymethyl)pyridine |

| -S-Alkyl | -NH-Sulfonyl | 3-Amino(sulfonyl)-4-(alkylthiomethyl)pyridine |

| -N(Alkyl)₂ | -NH-Alkyl (via reductive amination) | 3-(Dialkylamino)-4-(dialkylaminomethyl)pyridine |

| -CN | -NH-C(=O)NH-Aryl | 3-(Arylureido)-4-(cyanomethyl)pyridine |

Construction of Fused and Spirocyclic Systems:

A more advanced strategy for scaffold diversification involves using this compound as a precursor for the construction of novel heterocyclic systems. The dual functionality of the molecule is ideal for intramolecular cyclization reactions, leading to the formation of fused bicyclic or tricyclic scaffolds.

For example, reaction of the amino group with an α,β-unsaturated ester could be followed by an intramolecular Michael addition, where the newly formed enolate attacks the bromomethyl group, leading to a fused dihydropyridone ring.

Alternatively, the amino group can react with a reagent containing two electrophilic sites, or the bromomethyl group can react with a dinucleophilic species, to construct new rings fused to the pyridine core. For instance, reaction with a β-keto ester could lead to a fused dihydropyropyridine ring system through a sequence of condensation and cyclization reactions.

The development of one-pot, multi-component reactions starting from this compound is another powerful tool for scaffold diversification. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, significantly increasing the efficiency of library synthesis.

The strategic application of these diversification methodologies enables the exploration of a vast chemical space, which is crucial for identifying molecules with desired biological activities or material properties. The versatility of the this compound scaffold, combined with the power of modern synthetic methods, makes it a cornerstone in the design and synthesis of novel chemical entities.

Applications of 4 Bromomethyl Pyridin 3 Amine in Complex Molecule Synthesis

Synthesis of Novel Nitrogen Heterocycles

The bifunctional nature of 4-(Bromomethyl)pyridin-3-amine makes it a promising candidate for the construction of complex nitrogen-containing ring systems.

Construction of Annulated Pyridine (B92270) Ring Systems

The presence of an amino group and a bromomethyl group on the pyridine ring in a 1,2-relationship across the C3 and C4 positions provides a framework for intramolecular cyclization reactions to form fused bicyclic systems. For instance, reaction with a suitable one-carbon synthon could potentially lead to the formation of a six-membered ring fused to the pyridine core, resulting in a pyridopyrimidine or a related heterocyclic system. While specific examples utilizing this compound are not readily found in the literature, the general principle of using ortho-substituted aminomethylpyridines is a known strategy for creating annulated heterocycles. nih.gov

Access to Bridged and Cage Compounds

The synthesis of bridged and cage-like molecules often relies on the use of rigid bifunctional building blocks that can be linked together. evitachem.comgoogle.com In theory, this compound could act as such a building block. The amino group and the bromomethyl group could participate in reactions with complementary linkers to form macrocyclic structures. For example, reaction with a dicarboxylic acid chloride under high-dilution conditions could lead to the formation of a macrocyclic lactam. Similarly, reaction with another bifunctional molecule could lead to the construction of more complex, three-dimensional cage structures. However, specific documented instances of this compound being used for this purpose are not prevalent in the reviewed literature.

Role as a Key Intermediate in the Synthesis of Biologically Relevant Scaffolds

Substituted pyridines are a cornerstone in medicinal and agricultural chemistry, with many commercial products containing this core structure. cymitquimica.comresearchgate.net The functional handles on this compound suggest its utility in these areas.

Precursors for Advanced Pharmaceutical Intermediates

The general class of brominated pyridines serves as important intermediates in the synthesis of pharmaceuticals. chemimpex.com The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. evitachem.com This allows for the facile introduction of the pyridyl scaffold into larger, more complex molecules. The amino group can be acylated, alkylated, or used as a handle for further functionalization. While its isomers, such as 4-(bromomethyl)pyridin-2-amine (B13585254), are noted for their potential in synthesizing bioactive compounds and ligands, specific examples for the 3-amino isomer are less common. smolecule.com

Building Blocks for Agrochemical Development

Pyridine derivatives are integral to the agrochemical industry, forming the basis of many herbicides, insecticides, and fungicides. lookchem.comraysbiotech.com The reactivity of the bromomethyl and amino groups in this compound makes it a plausible starting material for the synthesis of novel agrochemical candidates. The introduction of the 3-amino-4-pyridylmethyl moiety into various molecular frameworks could lead to the discovery of new compounds with desirable biological activities. General searches indicate that brominated pyridines are used in the formulation of agrochemicals, but specific data for this compound is sparse. chemimpex.com

Utilization in Materials Science